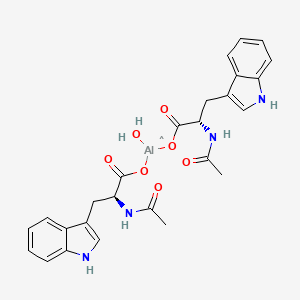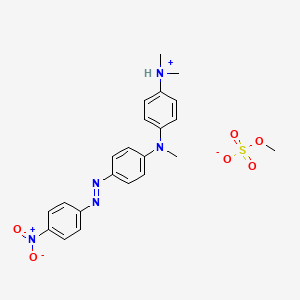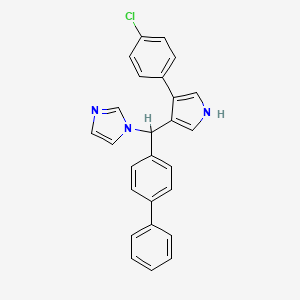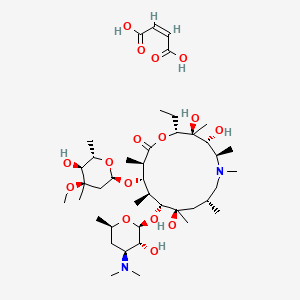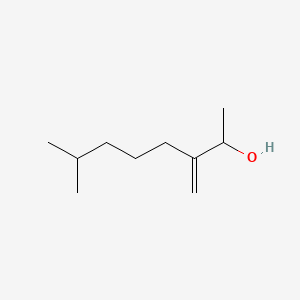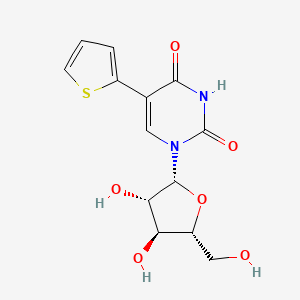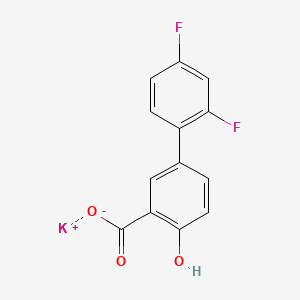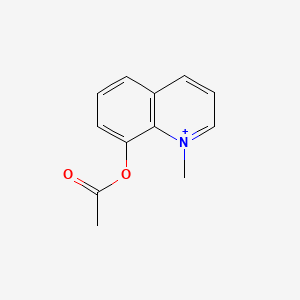
8-(Acetyloxy)-1-methyl-quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Acetyloxy)-1-methyl-quinolinium is a quinoline derivative characterized by the presence of an acetyloxy group at the 8th position and a methyl group at the 1st position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyloxy)-1-methyl-quinolinium typically involves the acetylation of 8-hydroxy-1-methyl-quinoline. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Reagents: 8-hydroxy-1-methyl-quinoline, acetic anhydride, pyridine
Solvent: Anhydrous conditions are preferred
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(Acetyloxy)-1-methyl-quinolinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 1-methyl-quinoline derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: 1-methyl-quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-(Acetyloxy)-1-methyl-quinolinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 8-(Acetyloxy)-1-methyl-quinolinium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then interact with various biological molecules. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the acetyloxy group but shares the quinoline core structure.
1-Methylquinoline: Lacks the acetyloxy group but has a similar methyl substitution.
8-Acetyloxyquinoline: Similar acetyloxy substitution but lacks the methyl group at the 1st position.
Uniqueness
8-(Acetyloxy)-1-methyl-quinolinium is unique due to the combination of both acetyloxy and methyl groups, which confer distinct chemical properties and potential biological activities
Properties
CAS No. |
27452-38-6 |
|---|---|
Molecular Formula |
C12H12NO2+ |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(1-methylquinolin-1-ium-8-yl) acetate |
InChI |
InChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1 |
InChI Key |
DJMBTVQYVRRVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



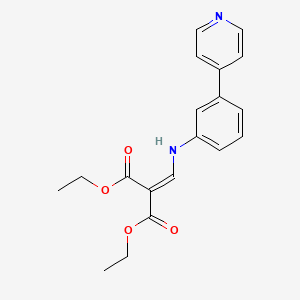
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
